molecular formula C15H14BrFO2 B1449687 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene CAS No. 1655491-99-8

1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene

Cat. No. B1449687
M. Wt: 325.17 g/mol
InChI Key: BTKPEUXSFSOAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene, also known as 4-Fluoro-2-bromo-1-(2-benzyloxyethoxy)benzene, is an aromatic compound belonging to the class of heterocyclic compounds. It is a colorless liquid and is widely used in the synthesis of organic compounds. It is commonly used as a precursor for the synthesis of organic compounds, such as drugs, dyes, and antibiotics.

Scientific Research Applications

Chemoselectivity and Synthesis Methods

1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene and its derivatives are used in chemoselective synthesis processes. For instance, the compound plays a role in the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes, indicating its significance in the preparation of various fluorobenzoic acid derivatives with good yield. The fluorine substituents in these compounds remain intact, suggesting the anion-radical activation of aryl halides by a cobalt catalyst (Boyarskiy et al., 2010). Additionally, the compound serves as a precursor in the synthesis of bioisosteric colchicine analogues, involving steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).

Molecular Ordering and Liquid Crystals

The compound is relevant in studies of molecular ordering, particularly in the context of smectogenic compounds. A detailed statistical analysis of molecular ordering of smectogenic compounds like FLUORO1 and FLUORO2 has been conducted, focusing on translatory and orientational motions and employing quantum mechanics and computer simulation for evaluation. The findings of these studies are significant for understanding the intermolecular interactions and molecular configurations at phase transition temperatures (Ojha & Pisipati, 2003), (Ojha, 2005).

properties

IUPAC Name

2-bromo-4-fluoro-1-(2-phenylmethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO2/c16-14-10-13(17)6-7-15(14)19-9-8-18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKPEUXSFSOAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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